Hydrogen-Bond Donor Count: Single vs. Dual HBD Determines Permeability Classification
The N,N-dimethylamide terminus of the target compound eliminates the secondary amide N–H present in N-monomethyl, N-ethyl, and primary amide analogs, reducing the total HBD count from 2 to 1. This is experimentally relevant because each additional HBD is estimated to penalize passive intestinal permeability by approximately 10-fold when donor count exceeds 0 [1]. The N-monomethyl analog (CAS 1250847-55-2) carries 2 HBDs vs. 1 HBD for the target compound, as reported in vendor computational chemistry datasheets . In the context of CNS drug design, the CNS MPO algorithm applies a desirability penalty that increases by ~0.3 units per additional HBD above 0, making the 1-HBD target compound categorically more favorable for CNS penetration prediction than any 2-HBD analog in the series [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD; computed from 2D structure) |
|---|---|
| Target Compound Data | 1 HBD (4-amino group only; tertiary amide lacks N–H) |
| Comparator Or Baseline | N-methyl analog (CAS 1250847-55-2): 2 HBD; N-ethyl analog (CAS 1248291-68-0): 2 HBD; Primary amide analog (CAS 1152559-08-4): 2 HBD |
| Quantified Difference | ΔHBD = −1 (target vs. all monoalkyl and primary amide comparators) |
| Conditions | Computed from 2D molecular structure; vendor datasheet values from ChemScene and Leyan platforms |
Why This Matters
A single HBD count places the target compound in a more favorable permeability class for oral and CNS drug discovery programs relative to all monoalkyl/primary amide analogs, directly affecting candidate prioritization in lead optimization.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. (HBD > 0 associated with reduced rat oral bioavailability; mean ± SD bioavailability for compounds with ≤2 HBD significantly higher.) View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chem Neurosci. 2010;1(6):435-449. Table 2: HBD desirability function. View Source
